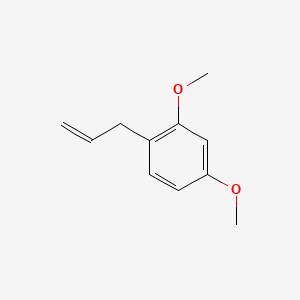

1-Allyl-2,4-dimethoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLYHZSHPUFYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190467 | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3698-23-5 | |

| Record name | Osmorhizole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-allyl-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Osmorhizole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene: Properties, Synthesis, and Reactivity

Introduction

1-Allyl-2,4-dimethoxybenzene is a substituted aromatic compound belonging to the phenylpropanoid class of organic molecules. Characterized by a benzene ring functionalized with two methoxy groups at positions 2 and 4, and an allyl group at position 1, this molecule serves as a versatile intermediate in organic synthesis. Its structural isomers, such as methyleugenol (4-Allyl-1,2-dimethoxybenzene), are well-known for their applications in the flavor, fragrance, and pharmaceutical industries[]. The electron-rich nature of the aromatic ring, conferred by the two activating methoxy groups, combined with the reactive allyl side chain, makes 1-Allyl-2,4-dimethoxybenzene a valuable building block for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, a predicted spectroscopic profile, a robust synthetic protocol, and the key reactivity patterns of 1-Allyl-2,4-dimethoxybenzene, tailored for researchers and professionals in chemical and drug development.

| Identifier | Value |

| IUPAC Name | 2,4-dimethoxy-1-(prop-2-en-1-yl)benzene[2] |

| CAS Number | 3698-23-5 (Note: This CAS may be ambiguous or less common)[2] |

| Molecular Formula | C₁₁H₁₄O₂[2][3] |

| Molecular Weight | 178.23 g/mol [2][3] |

| Canonical SMILES | COC1=CC(=C(C=C1)CC=C)OC[2] |

| InChI Key | HZLYHZSHPUFYAR-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of 1-Allyl-2,4-dimethoxybenzene are dictated by its molecular structure. The presence of two ether linkages allows for some polarity, while the overall hydrocarbon framework contributes to its lipophilicity. The data presented below is based on estimations and data from closely related isomers, providing a reliable profile for experimental planning.

| Property | Estimated Value | Source |

| Physical State | Liquid / Oil at room temperature | Inferred from isomers[] |

| Odor Profile | Spicy, Sweet, Herbal, Woody[2] | [2] |

| Boiling Point | ~255 °C | [2] |

| Flash Point | ~98.0 °C | [2] |

| Vapor Pressure | 0.0101 hPa @ 20°C; 0.0166 hPa @ 25°C | [2] |

| XLogP3-AA | 3.1 | [2] |

Spectroscopic Analysis (Predicted)

While extensive experimental spectroscopic data for 1-Allyl-2,4-dimethoxybenzene is not widely available in public repositories, a reliable spectral profile can be predicted based on its structure and established principles of NMR, IR, and MS spectroscopy[4][5]. This predicted data is crucial for reaction monitoring and structural confirmation.

Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)

-

Aromatic Protons: Three signals are expected in the aromatic region (~6.4-7.0 ppm). The proton at C5 (between the two methoxy groups) would likely appear as a doublet, coupled to the C6 proton. The C6 proton would appear as a doublet of doublets, and the C3 proton as a singlet or a narrowly split doublet. The strong electron-donating effect of the methoxy groups will shift these protons upfield relative to benzene.

-

Allyl Protons: This system will produce a complex set of signals. The internal methine proton (-CH=) is expected around 5.9-6.1 ppm as a multiplet. The terminal vinyl protons (=CH₂) will appear as two distinct multiplets around 5.0-5.2 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring will be a doublet around 3.3-3.5 ppm.

-

Methoxy Protons: Two sharp singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups, likely around 3.8-3.9 ppm.

Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)

-

Aromatic Carbons: Six distinct signals are expected. The two carbons bearing methoxy groups (C2, C4) will be downfield (~158-160 ppm). The other four aromatic carbons will appear in the ~98-130 ppm range.

-

Allyl Carbons: Three signals corresponding to the allyl group: the internal alkene carbon (-CH=) at ~137 ppm, the terminal alkene carbon (=CH₂) at ~115 ppm, and the aliphatic methylene carbon (-CH₂-) at ~35-40 ppm.

-

Methoxy Carbons: Two signals for the methoxy carbons are expected around 55-56 ppm.

Predicted Infrared (IR) Spectroscopy

-

~3080 cm⁻¹: C-H stretch (sp² hybridized, aromatic and vinyl)

-

~2950-2850 cm⁻¹: C-H stretch (sp³ hybridized, allyl methylene and methoxy)

-

~1640 cm⁻¹: C=C stretch (alkene)

-

~1610, 1500 cm⁻¹: C=C stretch (aromatic ring)

-

~1250-1040 cm⁻¹: C-O stretch (strong, characteristic of aryl ethers)

-

~990, 910 cm⁻¹: C-H bend (out-of-plane, vinyl group)

Predicted Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight.

-

Key Fragments: Expect fragmentation patterns involving the loss of the allyl group (m/z = 137), loss of a methyl group from a methoxy moiety (m/z = 163), and a tropylium ion rearrangement. The base peak could be the M-41 fragment (loss of allyl).

Synthesis and Mechanistic Considerations

Recommended Synthetic Pathway: Friedel-Crafts Alkylation

The most direct and logical approach to synthesizing 1-Allyl-2,4-dimethoxybenzene is through the Friedel-Crafts alkylation of 1,3-dimethoxybenzene[6][7]. The starting material is commercially available and highly activated towards electrophilic aromatic substitution, with the ortho and para positions being strongly nucleophilic. The use of a Lewis acid catalyst facilitates the reaction with an allyl halide.

Experimental Protocol:

-

Reagent Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (100 mL). Cool the flask to 0 °C in an ice bath.

-

Addition of Substrate and Catalyst: Add 1,3-dimethoxybenzene (10.0 g, 72.4 mmol) to the cooled solvent. Slowly add anhydrous aluminum chloride (AlCl₃) (10.6 g, 79.6 mmol) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the resulting slurry for 15 minutes.

-

Electrophile Addition: Add allyl bromide (8.76 g, 72.4 mmol) dropwise via a syringe over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC (thin-layer chromatography) using a 9:1 Hexane:Ethyl Acetate eluent.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of ice-cold water (50 mL), followed by 1M HCl (50 mL).

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of hexane to 95:5 hexane:ethyl acetate to afford the pure 1-Allyl-2,4-dimethoxybenzene.

Mechanistic Diagram: Friedel-Crafts Alkylation

The mechanism involves the formation of an electrophilic species from allyl bromide, which is then attacked by the electron-rich aromatic ring.

Caption: Mechanism of Friedel-Crafts alkylation to form 1-Allyl-2,4-dimethoxybenzene.

Chemical Reactivity and Synthetic Potential

The dual functionality of 1-Allyl-2,4-dimethoxybenzene makes it a versatile precursor for a range of chemical transformations.

Reactivity of the Allyl Group

The terminal double bond of the allyl group is a site for numerous classical alkene reactions.

-

Isomerization: In the presence of a base (e.g., potassium tert-butoxide) or a transition metal catalyst, the terminal double bond can be isomerized to the thermodynamically more stable internal (propenyl) double bond, yielding 1-(prop-1-en-1-yl)-2,4-dimethoxybenzene. This is a key step in the synthesis of certain flavor compounds and polymer precursors.

-

Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) will reduce the double bond to yield 1-Propyl-2,4-dimethoxybenzene.

-

Oxidation: The double bond can be oxidized to form an epoxide using reagents like m-CPBA, or cleaved under ozonolysis conditions to yield an aldehyde. Dihydroxylation using OsO₄ or cold, dilute KMnO₄ will produce the corresponding diol.

Sources

1-Allyl-2,4-dimethoxybenzene CAS number 3698-23-5

An In-depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene (CAS: 3698-23-5)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Allyl-2,4-dimethoxybenzene, a significant allylbenzene compound. Known also by its synonym Osmorhizole, this molecule serves as a valuable intermediate in organic synthesis and holds a place in the study of natural products.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with detailed information on its chemical properties, synthesis, reactivity, analytical characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Chemical and Physical Properties

1-Allyl-2,4-dimethoxybenzene is a substituted aromatic ether. Its structure, featuring an allyl group and two methoxy substituents on the benzene ring, makes it an isomer of more commonly known phenylpropenes like methyl eugenol (4-Allyl-1,2-dimethoxybenzene).[] Understanding its fundamental properties is the first step in harnessing its synthetic potential.

| Property | Value | Source |

| CAS Number | 3698-23-5 | [1][2][4][5] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][4][6] |

| Molecular Weight | 178.23 g/mol | [1][4][5][6] |

| IUPAC Name | 2,4-Dimethoxy-1-(prop-2-en-1-yl)benzene | [1] |

| Synonyms | Osmorhizole, 3-(2,4-dimethoxyphenyl)-1-propene | [1][2][7] |

| Appearance | Liquid | [7] |

| Boiling Point | ~255 °C (estimated) | [4] |

| Density | ~1.035 g/cm³ (for isomer) | [] |

| Refractive Index | ~1.532 (for related ether) | [8] |

| SMILES | COC1=CC(=C(C=C1)CC=C)OC | [1][4][6] |

| InChIKey | HZLYHZSHPUFYAR-UHFFFAOYSA-N | [1][2][6] |

Synthesis and Chemical Reactivity

The strategic placement of the methoxy and allyl groups on the benzene ring dictates the reactivity of 1-Allyl-2,4-dimethoxybenzene and provides pathways for diverse chemical transformations. Its synthesis is a key topic for chemists looking to utilize it as a building block.

Synthesis via Claisen Rearrangement

The most direct and industrially relevant synthesis of C-allylated phenols like 1-Allyl-2,4-dimethoxybenzene involves the Claisen rearrangement of a corresponding O-allylated precursor.[9][10] This[1][1]-sigmatropic rearrangement is a powerful, thermally-driven reaction for carbon-carbon bond formation.[11][12]

The process begins with the etherification of 2,4-dimethoxyphenol, followed by an intramolecular thermal rearrangement. The ortho-position between the two methoxy groups is sterically unhindered, making it the exclusive site for allyl group migration.

Caption: Synthetic workflow for 1-Allyl-2,4-dimethoxybenzene.

Detailed Experimental Protocol: Synthesis of 1-Allyl-2,4-dimethoxybenzene

This protocol is adapted from established methodologies for the synthesis of related allylbenzenes.[8]

Step 1: Synthesis of Allyl 2,4-dimethoxyphenyl Ether

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dimethoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and absolute ethanol or acetone as the solvent.

-

Reaction: Add allyl bromide (1.2 eq) to the stirring mixture.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. The formation of a precipitate (potassium bromide) indicates the reaction is proceeding.[8]

-

Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude oil is the allyl 2,4-dimethoxyphenyl ether.

-

Causality: Potassium carbonate acts as a base to deprotonate the phenol, forming a phenoxide nucleophile that readily attacks the electrophilic allyl bromide in a classic Williamson ether synthesis. Anhydrous conditions are preferred to prevent side reactions.

-

Step 2: Claisen Rearrangement to 1-Allyl-2,4-dimethoxybenzene

-

Setup: Place the crude allyl 2,4-dimethoxyphenyl ether in a flask suitable for high-temperature reactions.

-

Reaction: Heat the ether to approximately 200-250 °C under an inert atmosphere (e.g., nitrogen).[10][12]

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting ether and the appearance of the rearranged product.

-

Purification: Once the rearrangement is complete, the crude 1-Allyl-2,4-dimethoxybenzene can be purified by vacuum distillation to yield the final product.

Key Reactivity Profile

-

Isomerization: The terminal double bond of the allyl group can be isomerized to the more thermodynamically stable internal propenyl group to form 2,4-dimethoxy-1-propenylbenzene. This reaction is typically catalyzed by a strong base like potassium hydroxide in a suitable solvent.

-

Aromatic Substitution: The electron-donating methoxy groups activate the benzene ring, making it susceptible to electrophilic aromatic substitution reactions. The positions ortho and para to the activating groups are the most likely sites of substitution.

-

Double Bond Reactions: The allyl group's double bond can undergo various addition reactions, such as hydrogenation, halogenation, or oxidation, providing a handle for further molecular diversification.

Analytical and Spectroscopic Profile

Proper characterization is essential to confirm the identity and purity of synthesized 1-Allyl-2,4-dimethoxybenzene. The following data are based on the known structure and spectroscopic data from analogous compounds.[13]

| Technique | Expected Observations |

| ¹H NMR | - Allyl Group: Signals around 3.3 ppm (d, 2H, -CH₂-), 5.0-5.1 ppm (m, 2H, =CH₂), and 5.9-6.0 ppm (m, 1H, -CH=). - Aromatic Protons: Signals in the range of 6.4-6.8 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. - Methoxy Protons: Two distinct singlets around 3.8 ppm (s, 6H total, 2 x -OCH₃). |

| ¹³C NMR | - Allyl Carbons: Peaks around 35 ppm (-CH₂-), 115 ppm (=CH₂), and 137 ppm (-CH=). - Aromatic Carbons: Six signals in the aromatic region (100-160 ppm), including two signals for the methoxy-substituted carbons. - Methoxy Carbons: Two signals around 55-56 ppm. |

| Mass Spec (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 178, corresponding to the molecular weight. Fragmentation patterns would show loss of allyl or methyl groups. |

| IR Spectroscopy | - C-H stretch (sp²): ~3070 cm⁻¹ (alkene) and ~3000 cm⁻¹ (aromatic). - C-H stretch (sp³): ~2850-2950 cm⁻¹ (methoxy and allyl CH₂). - C=C stretch: ~1640 cm⁻¹ (alkene) and ~1610, 1500 cm⁻¹ (aromatic). - C-O stretch: Strong band around 1200-1250 cm⁻¹ (aryl ether). |

Applications in Scientific Research and Development

1-Allyl-2,4-dimethoxybenzene is primarily valued as a synthetic intermediate for creating more complex molecules, particularly those inspired by natural products.

Caption: Key application areas for 1-Allyl-2,4-dimethoxybenzene.

-

Scaffold for Bioactive Compounds: The phenylpropene skeleton is a common motif in many biologically active natural products.[14] Structural modification of 1-Allyl-2,4-dimethoxybenzene allows for the synthesis of novel derivatives. Research on related compounds like eugenol has shown that derivatization can enhance biological activities, such as antibacterial and antioxidant properties.[15][16] This provides a strong rationale for exploring derivatives of 1-Allyl-2,4-dimethoxybenzene for similar purposes.

-

Natural Product Research: This compound, also known as Osmorhizole, is found in the essential oil of chervil leaves.[1] Its synthesis is therefore relevant for verifying the structure of the natural product and for providing a reliable source of the material for phytochemical and biological studies.

-

Isomeric Studies: As a structural isomer of methyl eugenol and other bioactive phenylpropenes, it serves as a crucial reference compound for correlating chemical structure with biological reactivity and toxicity.[17][18]

Safety and Handling

Working with any chemical requires strict adherence to safety protocols. The information below is a summary derived from available Safety Data Sheets (SDS).

-

Primary Hazards: The compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][19][20]

-

Handling Precautions:

-

Storage:

-

First Aid:

Conclusion

1-Allyl-2,4-dimethoxybenzene (CAS: 3698-23-5) is a versatile chemical entity with significant potential in synthetic organic chemistry. While not as extensively studied as some of its isomers, its well-defined synthesis via the Claisen rearrangement and the reactivity of its functional groups make it a valuable precursor for creating novel molecules. For researchers in drug development and natural product synthesis, it represents an accessible scaffold for generating libraries of compounds with potential biological activity, warranting further exploration and application.

References

- 1-Allyl-2,4-dimethoxybenzene (CAS O3698-23-5) - Scent.vn.

- Synthesis of Isomers of Eugenol - PMC - NIH.

- Osmorhizole - HerbPedia - Wikidot.

- 1-Allyl-2,4-dimethoxybenzene - the NIST WebBook.

- Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC - NIH.

- Osmorhizol (CAS 3698-23-5) - Chemical & Physical Properties by...

- (PDF)

- (PDF)

- 3-(2,4-Dimethoxyphenyl)-1-propene - Sigma-Aldrich.

- SAFETY DATA SHEET - 3-(2,4-Dimethoxyphenyl)propene.

- Claisen rearrangement - Wikipedia.

- 1-ALLYL-2,4-DIMETHOXYBENZENE - gsrs.

- SAFETY D

- Synthesis of the Trimethoxypropenylbenzenes - rhodium.ws.

- Aldrich 284424 - SAFETY D

- Synthesis of New Molecules Derived

- SAFETY D

- Claisen Rearrangement - Organic Chemistry Portal.

- Reactions of Ethers - Claisen Rearrangement - Chemistry LibreTexts.

- 4-Allyl-1,2-dimethoxybenzene

- The Claisen Rearrangement - Organic Reactions.

- 4-Allyl-1,2-dimethoxybenzene 99 93-15-2 - Sigma-Aldrich.

- Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Deriv

- CAS 93-15-2 4-Allyl-1,2-dimethoxybenzene - BOC Sciences.

Sources

- 1. Osmorhizole - HerbPedia [herbpedia.wikidot.com]

- 2. 1-Allyl-2,4-dimethoxybenzene [webbook.nist.gov]

- 4. scent.vn [scent.vn]

- 5. Osmorhizol (CAS 3698-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-(2,4-Dimethoxyphenyl)-1-propene | 3698-23-5 [sigmaaldrich.com]

- 8. Synthesis of the Trimethoxypropenylbenzenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Claisen Rearrangement [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. bmse001263 4-Allyl-1,2-dimethoxybenzene at BMRB [bmrb.io]

- 14. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. books.aijr.org [books.aijr.org]

- 17. Synthesis of Isomers of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. WERCS Studio - Application Error [assets.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

The Phytochemistry of Osmorhiza (Sweet Cicely): A Technical Guide to Its Bioactive Compounds

Introduction: Unraveling the Aromatic Essence of Sweet Cicely

The genus Osmorhiza, commonly known as sweet cicely or aniseroot, encompasses a group of perennial herbs belonging to the Apiaceae family.[1] These plants are renowned for their distinct anise-like aroma and have a rich history in traditional medicine, particularly among Native American cultures, where they were used for a variety of ailments, including digestive issues and as a general tonic.[1]

This technical guide is intended for researchers, scientists, and professionals in drug development who are interested in the natural product chemistry of the Osmorhiza genus. It is important to note that the term "osmorhizol," the initial topic of this guide, is not a recognized or documented phytochemical in the current scientific literature. Therefore, this guide will focus on the known and scientifically validated bioactive compounds present in Osmorhiza species, with a particular emphasis on the key aromatic constituent, anethole. We will also explore other classes of compounds, such as terpenoids and flavonoids, which are characteristic of the Apiaceae family and likely contribute to the pharmacological profile of Osmorhiza.

Phytochemical Constituents of the Osmorhiza Genus

The characteristic aroma and many of the purported medicinal properties of Osmorhiza species are attributable to their rich composition of volatile and non-volatile secondary metabolites.

Anethole: The Signature Phenylpropanoid

Anethole is the principal aromatic compound responsible for the sweet, licorice-like scent and flavor of Osmorhiza species.[2] It is a phenylpropanoid that is widely found in the essential oils of many plants, most notably those in the Apiaceae family, such as anise and fennel.[3]

Chemical Structure and Properties:

Anethole (1-methoxy-4-(prop-1-en-1-yl)benzene) is an aromatic, unsaturated ether. It exists as two geometric isomers, (E)- and (Z)-anethole, with the (E)-isomer being the more abundant and stable form found in nature. It is a colorless, fragrant, and slightly volatile liquid that is sparingly soluble in water but highly soluble in ethanol.[3]

Biosynthesis in Plants:

The biosynthesis of anethole in plants is part of the broader phenylpropanoid pathway, which begins with the amino acid phenylalanine. While the specific enzymatic steps can vary between plant species, the general pathway involves a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce the anethole molecule.

Figure 1: Simplified Biosynthetic Pathway of Anethole. This diagram illustrates the general steps in the conversion of phenylalanine to anethole. PAL: Phenylalanine Ammonia-Lyase; C4H: Cinnamate 4-Hydroxylase; 4CL: 4-Coumarate-CoA Ligase; OMT: O-Methyltransferase.

Pharmacological Activities of Anethole:

Anethole has been the subject of numerous pharmacological studies and has demonstrated a wide range of biological activities.

| Pharmacological Activity | Description | Key Findings and References |

| Antimicrobial | Exhibits activity against a broad spectrum of bacteria and fungi. | Anethole has shown both bacteriostatic and bactericidal effects against various pathogens.[3] |

| Anti-inflammatory | Modulates inflammatory pathways to reduce inflammation. | Studies have indicated that anethole can inhibit pro-inflammatory cytokines.[4][5] |

| Antioxidant | Scavenges free radicals and protects against oxidative stress. | Anethole has demonstrated significant antioxidant properties in various in vitro assays.[5][6] |

| Anticancer | Shows potential in inhibiting the growth of cancer cells. | Research suggests that anethole may induce apoptosis and inhibit cell proliferation in certain cancer cell lines.[4] |

| Estrogenic | Can exert estrogen-like effects. | Anethole has been observed to have estrogenic activity in animal studies.[3] |

| Insecticidal | Acts as a natural pesticide against various insects. | Anethole has been shown to be an effective insecticide, particularly as a fumigant.[3] |

Other Potential Bioactive Compounds: Terpenoids and Flavonoids

While anethole is a major and well-characterized component of Osmorhiza, other classes of phytochemicals, such as terpenoids and flavonoids, are also likely present and contribute to the overall bioactivity of the plant.

-

Terpenoids: This large and diverse class of organic compounds is synthesized from isoprene units and is responsible for many of the aromatic and medicinal properties of plants.[7] Sesquiterpenoids, composed of three isoprene units, are commonly found in the essential oils of the Apiaceae family.[8] Further research is needed to isolate and characterize specific terpenoids from Osmorhiza species.

-

Flavonoids: These polyphenolic compounds are widespread in the plant kingdom and are known for their antioxidant and anti-inflammatory properties.[9][10][11] The presence of flavonoids in the Apiaceae family is well-documented, and they are likely to be found in Osmorhiza, contributing to its potential health benefits.[12]

Methodologies for Phytochemical Analysis of Osmorhiza

The investigation of the phytochemical composition of Osmorhiza species requires robust and validated methodologies for extraction, isolation, and quantification of its bioactive compounds.

Extraction and Isolation Protocols

The choice of extraction method is critical and depends on the target compounds.

Protocol 1: Extraction of Essential Oil Rich in Anethole via Hydrodistillation

This method is ideal for isolating volatile compounds like anethole.

Materials:

-

Fresh or dried aerial parts (leaves, stems, flowers) or roots of Osmorhiza species.

-

Clevenger-type apparatus.

-

Distilled water.

-

Heating mantle.

-

Anhydrous sodium sulfate.

Procedure:

-

Sample Preparation: Weigh a known amount of the plant material (e.g., 100 g) and place it in the round-bottom flask of the Clevenger apparatus.

-

Hydrodistillation: Add a sufficient volume of distilled water to the flask to cover the plant material. Heat the flask using a heating mantle to initiate boiling.

-

Collection of Essential Oil: As the water boils, the steam will carry the volatile essential oils through the condenser, where they will cool and separate from the water. Collect the oil in the collection tube of the apparatus.

-

Drying and Storage: After the distillation is complete (typically after 3-4 hours), carefully collect the essential oil. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C.

Protocol 2: General Solvent Extraction for Flavonoids and Terpenoids

This protocol is suitable for extracting a broader range of semi-polar and non-polar compounds.

Materials:

-

Dried and powdered Osmorhiza plant material.

-

Methanol or ethanol.

-

Soxhlet apparatus or maceration setup.

-

Rotary evaporator.

Procedure:

-

Sample Preparation: Weigh a known amount of the dried and powdered plant material (e.g., 50 g).

-

Extraction:

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.

-

Maceration: Submerge the powdered plant material in methanol in a sealed container and allow it to stand for 24-48 hours with occasional shaking.

-

-

Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Storage: Store the crude extract in a sealed container at 4°C.

Quantification and Characterization Techniques

Accurate quantification and characterization of the isolated compounds are essential for understanding their contribution to the plant's bioactivity.

Protocol 3: Quantification of Anethole using High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a rapid and reliable method for the quantification of specific compounds in complex plant extracts.[13][14]

Materials:

-

HPTLC system with a densitometer.

-

Pre-coated silica gel 60 F254 HPTLC plates.

-

Anethole standard.

-

Mobile phase: Hexane:Ethyl Acetate (e.g., 8:2 v/v).[13]

-

Plant extract containing anethole.

Procedure:

-

Standard and Sample Preparation: Prepare a stock solution of anethole standard of known concentration. Dissolve the plant extract in a suitable solvent.

-

Chromatographic Development: Apply known volumes of the standard and sample solutions to the HPTLC plate. Develop the plate in a saturated chromatographic chamber with the mobile phase.

-

Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a specific wavelength (e.g., 260 nm for anethole).[13]

-

Quantification: Create a calibration curve by plotting the peak area of the anethole standard against its concentration. Use this curve to determine the concentration of anethole in the plant extract.

Workflow for Phytochemical Analysis:

Figure 2: General Workflow for Extraction and Analysis of Phytochemicals from Osmorhiza. This diagram outlines the key steps from plant material to the analysis of its chemical constituents and biological activity.

Conclusion and Future Perspectives

The genus Osmorhiza represents a valuable source of bioactive natural products, with the phenylpropanoid anethole being a key and well-studied component. The traditional uses of sweet cicely for various ailments are likely, in part, attributable to the diverse pharmacological activities of anethole and other yet-to-be-fully-characterized compounds.

While this guide provides a comprehensive overview of the known phytochemicals and analytical methodologies, there remains a significant opportunity for further research. Future studies should focus on:

-

Comprehensive Phytochemical Profiling: In-depth analysis of different Osmorhiza species to identify and quantify a broader range of compounds, including terpenoids, flavonoids, and potentially novel molecules.

-

Bioactivity-Guided Fractionation: Isolation and characterization of individual compounds and assessing their specific contributions to the overall pharmacological effects of the plant extracts.

-

Mechanistic Studies: Elucidating the molecular mechanisms by which the bioactive compounds from Osmorhiza exert their therapeutic effects.

By pursuing these research avenues, the scientific community can further unlock the therapeutic potential of the Osmorhiza genus, paving the way for the development of new and effective natural-product-based drugs and therapies.

References

-

Anethole. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- Various Therapeutic Activities and Drug Delivery Strategies of Anethole: An Overview. (2022). International Journal for Scientific Research & Development, 10(5).

-

Anethole. (n.d.). In Altmeyers Encyclopedia. Retrieved January 17, 2026, from [Link]

-

Various pharmacological effects of anethole which is the main ingredient in star anise oil. (n.d.). In ResearchGate. Retrieved January 17, 2026, from [Link]

-

Anethole. (n.d.). In PubChem. Retrieved January 17, 2026, from [Link]

- A HPTLC Method for Determination of Anethole in Essential Oil, Methanolic Extract of Foeniculum vulgare and Commercial Herbal Products. (2020).

- Characteristics of Essential Oils of Apiaceae Family: Their Chemical Compositions, in vitro Properties and Effects on Broiler Pr. (2021). Semantic Scholar.

- GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1858.

- Quantification of Anethole in Fennel and Anise Essential Oils using Gas Chromatography and 1H-NMR-Spectroscopy. (2019). Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology, 76(2).

- Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method. (2020). Molecules, 25(19), 4492.

- Anethole – Knowledge and References. (n.d.). Taylor & Francis.

- A Secret Treat in the Forest (Osmorhiza longistylis). (2021, May 26). YouTube.

-

Osmorhiza. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

- ANETHOLE: A CHEMICAL REVIEW. (n.d.).

- Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications. (2022).

- Terpenoids from Marine Sources: A Promising Avenue for New Antimicrobial Drugs. (2024). Marine Drugs, 22(8), 345.

- Osmorhiza longistylis (long-styled sweet-cicely). (n.d.). In Go Botany.

- Isolation and identification of anethole from Pimpinella anisum L.fruit oil. An antimicrobial study. (2018).

- Sweet Cicely – Osmorhiza SPP.: Edible & Medicinal Uses of the Black Licorice of Wild Plants. (2023, November 17). Song of the Woods.

- Terpenoids in Marine Heterobranch Molluscs. (2021). Marine Drugs, 19(11), 606.

- Flavonoids in Plants and Human Health: From Biosynthesis to Neurodevelopmental and Neurodegenerative Disorders. (2024). International Journal of Molecular Sciences, 25(11), 5934.

- Analysis of Terpenoids in Biomass. (n.d.). Celignis.

- Flavonoid concentrations and bioactivity of flavonoid extracts from 19 species of ferns

- Osmorhiza spp. (2011, November 29). Wild Edible and Medicinal Plants.

- Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023). Pharmaceuticals, 16(8), 1073.

- A Thin-Layer Chromatography Method for the Determination of Essential Oil Components in Anise and Fennel Fruits. (2022).

- Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications-A Comprehensive Overview. (2024). Molecules, 29(16), 3747.

- Flavonoids. (n.d.).

- Terpenoids from Endophytic Fungi. (2015).

Sources

- 1. Osmorhiza - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Anethole - Wikipedia [en.wikipedia.org]

- 4. ijsdr.org [ijsdr.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Analysis of Terpenoids in Biomass [celignis.com]

- 8. mdpi.com [mdpi.com]

- 9. Flavonoids a Bioactive Compound from Medicinal Plants and Its Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. keys2liberty.wordpress.com [keys2liberty.wordpress.com]

- 13. journaljpri.com [journaljpri.com]

- 14. Determination of Trans-Anethole in Essential Oil, Methanolic Extract and Commercial Formulations of Foeniculum vulgare Mill Using a Green RP-HPTLC-Densitometry Method [mdpi.com]

An In-depth Technical Guide to 1-Allyl-2,4-dimethoxybenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Allyl-2,4-dimethoxybenzene, also known as Osmorhizol, is an organic aromatic compound belonging to the phenylpropene class.[1] Phenylpropenes are a significant class of natural and synthetic compounds extensively studied for their diverse biological activities, forming the backbone for numerous pharmacologically active agents. This guide provides a comprehensive technical overview of 1-Allyl-2,4-dimethoxybenzene, focusing on its fundamental physicochemical properties, spectroscopic profile, synthesis methodologies, and prospective applications in research and drug development. While its isomer, 4-allyl-1,2-dimethoxybenzene (methyleugenol), is more widely studied, this document consolidates the available technical data for the 1-allyl-2,4-dimethoxy isomer to support advanced research endeavors.

Section 1: Core Physicochemical Properties

The foundational step in any chemical research is a thorough understanding of the molecule's physical and chemical identity. 1-Allyl-2,4-dimethoxybenzene is defined by a specific arrangement of an allyl group and two methoxy groups on a benzene ring, which dictates its physical properties and chemical reactivity.

The key identifiers and properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [2][3] |

| IUPAC Name | 1-(2-propen-1-yl)-2,4-dimethoxybenzene | [1] |

| CAS Number | 3698-23-5 | [1] |

| Synonyms | Osmorhizol | [1] |

| Boiling Point (est.) | 255 °C | [3] |

| Flash Point (est.) | 98.0 °C | [3] |

| SMILES | C=CCc1ccc(cc1OC)OC | [2][3] |

| InChIKey | HZLYHZSHPUFYAR-UHFFFAOYSA-N | [1][2] |

Section 2: Spectroscopic Characterization (Predicted)

As of the latest literature review, publicly accessible, experimentally verified spectroscopic data (NMR, IR, MS) for 1-Allyl-2,4-dimethoxybenzene is limited. Therefore, this section provides a predicted analysis based on established principles of spectroscopy and data from analogous structures. This predictive framework serves as a reliable guide for researchers in identifying and characterizing the compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the allyl group and the aromatic and methoxy protons.

-

Aromatic Protons (δ 6.5-7.2 ppm): The three protons on the benzene ring will appear in this region. Due to the substitution pattern (1,2,4-), they will exhibit a complex splitting pattern (likely a combination of doublets and a doublet of doublets).

-

Allyl Group Protons:

-

Internal Olefinic Proton (δ 5.8-6.1 ppm): The CH proton will appear as a complex multiplet due to coupling with both the terminal CH₂ and the benzylic CH₂ protons.

-

Terminal Olefinic Protons (δ 4.9-5.2 ppm): The =CH₂ protons will appear as two distinct signals (doublet of doublets or multiplets), characteristic of terminal alkenes.

-

Benzylic Protons (δ 3.3-3.5 ppm): The Ar-CH₂ protons will appear as a doublet, coupled to the internal olefinic proton.

-

-

Methoxy Protons (δ 3.8-3.9 ppm): Two distinct singlets are expected, each integrating to 3H, corresponding to the two methoxy groups at the C2 and C4 positions.

¹³C NMR Spectroscopy (Predicted)

The carbon spectrum will complement the ¹H NMR data, with signals for each of the 11 unique carbon atoms.

-

Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The two carbons bearing the methoxy groups (C2, C4) will be the most downfield shifted (δ ~158-160 ppm). The carbon attached to the allyl group (C1) will also be in this region but further upfield. The remaining three CH carbons will appear between δ 110-130 ppm.

-

Allyl Group Carbons:

-

Internal Olefinic Carbon (δ ~137 ppm): The R-C H=CH₂ carbon.

-

Terminal Olefinic Carbon (δ ~115 ppm): The R-CH=C H₂ carbon.

-

Benzylic Carbon (δ ~35-40 ppm): The Ar-C H₂ carbon.

-

-

Methoxy Carbons (δ ~55-56 ppm): Two distinct signals for the -OCH₃ carbons are anticipated.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present.

-

C-H Stretch (Aromatic): A sharp peak just above 3000 cm⁻¹ (typically 3010-3080 cm⁻¹).[4][5]

-

C-H Stretch (Aliphatic/Allyl): Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[6]

-

C=C Stretch (Aromatic): Two characteristic sharp peaks in the 1500-1600 cm⁻¹ region.[4][5]

-

C=C Stretch (Alkene): A peak around 1640 cm⁻¹.

-

C-O Stretch (Aryl Ether): Strong, characteristic peaks in the 1230-1270 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions.[6]

-

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic peaks in the 800-890 cm⁻¹ region, which can be diagnostic.[4]

Section 3: Synthesis Methodology

The synthesis of 1-Allyl-2,4-dimethoxybenzene can be approached through several established organic chemistry reactions. A robust and logical pathway involves the Claisen rearrangement of an allyl aryl ether, which itself is formed via Williamson ether synthesis. This ensures precise placement of the allyl group at the C1 position.

Proposed Synthesis Workflow

The proposed two-step synthesis starts from commercially available 2,4-dimethoxyphenol.

Caption: Proposed two-step synthesis of 1-Allyl-2,4-dimethoxybenzene.

Detailed Experimental Protocol

This protocol is a model procedure based on established methodologies for Williamson ether synthesis and Claisen rearrangement.[7] Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of 1-Allyloxy-2,4-dimethoxybenzene

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dimethoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone (10 mL per gram of phenol).

-

Addition of Reagent: While stirring, add allyl bromide (1.2 eq.) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the solid K₂CO₃ and wash it with a small amount of acetone.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash sequentially with 1 M NaOH (to remove unreacted phenol) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 1-allyloxy-2,4-dimethoxybenzene, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 1-Allyl-2,4-dimethoxybenzene via Claisen Rearrangement

-

Setup: Place the crude 1-allyloxy-2,4-dimethoxybenzene from Step 1 into a flask equipped for distillation or with a reflux condenser. The reaction is often performed neat (without solvent).

-

Reaction: Heat the oil under an inert atmosphere (e.g., Nitrogen or Argon) to 180-220 °C. The[8][8]-sigmatropic rearrangement will occur. The progress can be monitored by observing changes in the refractive index or by TLC analysis of aliquots. The reaction is typically complete within 1-3 hours.

-

Purification: Cool the reaction mixture. The resulting crude product, 1-Allyl-2,4-dimethoxybenzene, should be purified by vacuum distillation to obtain the final product with high purity.

Section 4: Chemical Reactivity and Potential Applications

The structure of 1-Allyl-2,4-dimethoxybenzene offers two primary sites for chemical modification: the allyl group and the electron-rich aromatic ring.

-

Allyl Group: The terminal double bond can undergo various reactions such as hydrogenation, epoxidation, hydroboration-oxidation, and polymerization.

-

Aromatic Ring: The dimethoxy-substituted ring is highly activated towards electrophilic aromatic substitution. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely proceed under mild conditions, with substitution directed by the existing groups.

Potential in Drug Development

While direct pharmacological studies on 1-Allyl-2,4-dimethoxybenzene are not widely published, its structural analogs provide a strong rationale for its investigation in drug discovery.

-

Anticancer Research: Many natural phenylpropenes, such as eugenol (4-allyl-2-methoxyphenol), have demonstrated activity in inhibiting the growth of various cancer cell lines.[9] Chalcones and other derivatives containing methoxy-substituted benzene rings are also well-established as antimitotic agents.[10] The scaffold of 1-Allyl-2,4-dimethoxybenzene serves as a valuable starting point for the synthesis of novel derivatives with potential cytotoxic or antiproliferative activities.

-

PD-1/PD-L1 Inhibition: Recent research has shown that complex molecules containing dimethoxybenzene-like moieties can act as potent inhibitors of the PD-1/PD-L1 immune checkpoint pathway, offering a promising avenue in cancer immunotherapy.[11] The core structure of 1-Allyl-2,4-dimethoxybenzene could be elaborated to explore this target space.

-

Antimicrobial Agents: The phenylpropene scaffold is a known pharmacophore in the development of antimicrobial and antifungal agents.

Section 5: Safety and Handling

No specific toxicity data for 1-Allyl-2,4-dimethoxybenzene is readily available. However, based on its structural similarity to other alkenylbenzenes, standard laboratory precautions should be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

-

Toxicity: Its isomer, methyleugenol, is listed as a compound that may have carcinogenic and mutagenic properties.[12] Therefore, it is prudent to handle 1-Allyl-2,4-dimethoxybenzene with care and assume it may have similar toxicological properties until proven otherwise.

References

-

National Institute of Standards and Technology. (n.d.). 1-Allyl-2,4-dimethoxybenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 1-ALLYL-2,4-DIMETHOXYBENZENE. Retrieved from [Link]

-

Scent.vn. (n.d.). 1-Allyl-2,4-dimethoxybenzene (CAS 3698-23-5). Retrieved from [Link]

-

Rhodium Archive. (n.d.). Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Erowid. Retrieved from [Link]

- Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.

-

Global Substance Registration System (GSRS). (n.d.). 1-ALLYL-2,4-DIMETHOXYBENZENE. Retrieved from [Link]

- Baker, W., & Flemons, G. F. (1934). Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene. Journal of the Chemical Society, 1681-1684.

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse001263 4-Allyl-1,2-dimethoxybenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Allyl-2,4-dimethoxybenzene. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 1,4-Dimethoxybenzene (HMDB0029671). Retrieved from [Link]

-

Scent.vn. (n.d.). 1-Allyl-2,4-dimethoxybenzene (CAS 3698-23-5). Retrieved from [Link]

-

Kamadatu, L., & Santoso, M. (n.d.). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment 14 — Alkylation of p-dimethoxybenzene. Retrieved from [Link]

-

Gamage, R. K., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(15), 4992. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of 2-Arylmethoxy-4-(2,2'-dihalogen-substituted biphenyl-3-ylmethoxy) Benzylamine Derivatives as Potent PD-1/PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(15), 10499-10517. Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Retrieved from [Link]

-

Chegg. (2018). Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 1-Allyl-2,4-dimethoxybenzene [webbook.nist.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scent.vn [scent.vn]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. youtube.com [youtube.com]

- 6. Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene, | Chegg.com [chegg.com]

- 7. Synthesis of Dill-Apiole and 1,2,3,4-Tetramethoxy-Allylbenzene - [www.rhodium.ws] [erowid.org]

- 8. 1-ALLYLOXY-2-METHOXY-BENZENE(4125-43-3) 13C NMR [m.chemicalbook.com]

- 9. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0316544) [np-mrd.org]

- 10. CN104230681A - Preparation method of 1,2,3-trimethoxy-5-allylbenzene - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. bmse001263 4-Allyl-1,2-dimethoxybenzene at BMRB [bmrb.io]

Spectroscopic data of 1-Allyl-2,4-dimethoxybenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Allyl-2,4-dimethoxybenzene

Authored by a Senior Application Scientist

Introduction

The molecular formula of 1-Allyl-2,4-dimethoxybenzene is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol .[4][5]

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in 1-Allyl-2,4-dimethoxybenzene are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide, particularly in the assignment of NMR signals.

Caption: Molecular structure of 1-Allyl-2,4-dimethoxybenzene with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-Allyl-2,4-dimethoxybenzene would display distinct signals for the aromatic, vinylic, allylic, and methoxy protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H9 | ~5.0-5.2 | m | - | 2H |

| H8 | ~5.9-6.1 | m | - | 1H |

| H7 | ~3.3-3.5 | d | ~6.5 | 2H |

| H3, H5, H6 | ~6.4-7.2 | m | - | 3H |

| H13 (OCH₃) | ~3.8 | s | - | 3H |

| H11 (OCH₃) | ~3.8 | s | - | 3H |

Note: s = singlet, d = doublet, m = multiplet.

Interpretation and Causality

The chemical shifts are predicted based on the electronic environment of the protons:

-

Aromatic Protons (H3, H5, H6): These protons are on the electron-rich dimethoxy-substituted benzene ring and are expected to appear in the range of 6.4-7.2 ppm. The substitution pattern will lead to a complex splitting pattern (multiplet).

-

Vinylic Protons (H8, H9): The internal vinylic proton (H8) is expected to be a multiplet around 5.9-6.1 ppm due to coupling with both the terminal vinylic protons (H9) and the allylic protons (H7). The two terminal vinylic protons (H9) will appear as a multiplet in the 5.0-5.2 ppm region.

-

Allylic Protons (H7): These protons are adjacent to the aromatic ring and the double bond, and are expected to resonate as a doublet around 3.3-3.5 ppm, coupled to the vinylic proton H8.

-

Methoxy Protons (H11, H13): The two methoxy groups are in slightly different environments, but are predicted to have very similar chemical shifts, appearing as sharp singlets around 3.8 ppm.

For comparison, the experimental data for the isomer 4-Allyl-1,2-dimethoxybenzene shows aromatic protons in the range of 6.7-6.8 ppm, a vinylic multiplet at ~5.96 ppm, terminal vinylic protons at ~5.07 ppm, allylic protons at ~3.34 ppm, and two distinct methoxy singlets at 3.86 ppm.[3] The spectrum of 1-Allyl-2,4-dimethoxybenzene is expected to be very similar.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 1-Allyl-2,4-dimethoxybenzene in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature with 16-32 scans.

-

Processing: Process the free induction decay (FID) with an exponential multiplication function and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 1-Allyl-2,4-dimethoxybenzene will give a distinct signal in the spectrum.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C9 | ~115 |

| C8 | ~137 |

| C7 | ~34 |

| C1-C6 (Aromatic) | ~100-160 |

| C11, C13 (OCH₃) | ~55 |

Interpretation and Causality

-

Aromatic Carbons (C1-C6): The six aromatic carbons will resonate in the 100-160 ppm region. The carbons attached to the oxygen atoms (C2, C4) will be the most downfield (deshielded) due to the electronegativity of oxygen. The allyl-substituted carbon (C1) will also be downfield.

-

Vinylic Carbons (C8, C9): The terminal vinylic carbon (C9) is expected around 115 ppm, while the internal vinylic carbon (C8) will be further downfield at approximately 137 ppm.

-

Allylic Carbon (C7): The allylic carbon, being an sp³-hybridized carbon attached to the aromatic ring, is predicted to appear around 34 ppm.

-

Methoxy Carbons (C11, C13): The two methoxy carbons are expected to have very similar chemical shifts, resonating around 55 ppm.

The experimental ¹³C NMR data for 4-Allyl-1,2-dimethoxybenzene shows aromatic carbons between 111 and 149 ppm, vinylic carbons at 115.6 ppm and 137.7 ppm, an allylic carbon at 39.8 ppm, and methoxy carbons at 55.8 and 55.9 ppm, which strongly supports these predictions.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a NMR spectrometer operating at a corresponding frequency for ¹³C (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) may be required due to the low natural abundance of ¹³C.

-

Processing: Process the FID similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3080-3010 | C-H stretch | Vinylic and Aromatic |

| 2960-2850 | C-H stretch | Aliphatic (Allylic and Methoxy) |

| 1640 | C=C stretch | Alkene (Allyl) |

| 1610, 1500 | C=C stretch | Aromatic Ring |

| 1250, 1040 | C-O stretch | Aryl ether |

| 990, 910 | C-H bend | Alkene (out-of-plane) |

Interpretation and Causality

The IR spectrum of 1-Allyl-2,4-dimethoxybenzene is expected to be dominated by absorptions from the aromatic ring, the allyl group, and the ether linkages.

-

C-H Stretches: Aromatic and vinylic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the allyl and methoxy groups appear below 3000 cm⁻¹.

-

C=C Stretches: The allyl C=C double bond will show a characteristic absorption around 1640 cm⁻¹. The aromatic ring will have two prominent bands around 1610 and 1500 cm⁻¹.

-

C-O Stretches: The C-O stretching of the aryl ether groups will result in strong absorptions in the 1250-1040 cm⁻¹ region.

-

Out-of-Plane Bending: The terminal vinyl group will show strong out-of-plane C-H bending absorptions around 990 and 910 cm⁻¹.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Place a single drop of neat liquid 1-Allyl-2,4-dimethoxybenzene directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrument Setup: Set the spectrometer to collect data from 4000 to 400 cm⁻¹.

-

Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background scan of the clean ATR crystal and ratio the sample scan against the background to obtain the absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 163 | [M - CH₃]⁺ |

| 147 | [M - OCH₃]⁺ |

| 137 | [M - C₃H₅]⁺ |

| 91 | Tropylium ion ([C₇H₇]⁺) |

Interpretation and Causality

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 178, corresponding to the molecular weight of the compound. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the aromatic ring.[6]

-

Fragmentation: The fragmentation of 1-Allyl-2,4-dimethoxybenzene is likely to proceed through several key pathways:

-

Loss of a methyl group (-CH₃): Cleavage of a methyl group from one of the methoxy substituents would result in a fragment at m/z 163.

-

Loss of a methoxy group (-OCH₃): Loss of a complete methoxy radical would give a fragment at m/z 147.

-

Loss of the allyl group (-C₃H₅): Cleavage of the allyl group would result in a fragment at m/z 137.

-

Benzylic cleavage and rearrangement: A common fragmentation pathway for allylbenzenes is cleavage of the bond beta to the aromatic ring, followed by rearrangement to form the stable tropylium ion at m/z 91.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Inject a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-400 using a quadrupole mass analyzer.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a compound like 1-Allyl-2,4-dimethoxybenzene.

Caption: A typical workflow for the spectroscopic characterization of an organic compound.

Conclusion

This guide provides a detailed, predictive overview of the ¹H NMR, ¹³C NMR, IR, and MS data for 1-Allyl-2,4-dimethoxybenzene. By integrating fundamental spectroscopic principles with comparative data from a closely related isomer, a comprehensive and reliable spectroscopic profile has been constructed. The protocols and interpretations presented herein offer a self-validating framework for researchers to confidently identify and characterize this compound, ensuring high standards of scientific integrity in their work.

References

-

Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]

-

Biological Magnetic Resonance Bank. bmse001263: 4-Allyl-1,2-dimethoxybenzene. [Link]

-

Scent.vn. 1-Allyl-2,4-dimethoxybenzene (CAS 3698-23-5). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). [Link]

-

Global Substance Registration System (GSRS). 1-ALLYL-2,4-DIMETHOXYBENZENE. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubChem. 1-Allyl-2,3,4-trimethoxybenzene. [Link]

-

PhytoBank. Showing 1-allyl-2,4-dimethoxybenzene (PHY0062339). [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Colorado Boulder. Interpreting simple 1H-NMR spectra. [Link]

-

Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0274381). [Link]

-

NIST WebBook. 1-Allyl-2,4-dimethoxybenzene. [Link]

-

NIST WebBook. 1-Allyl-2,4-dimethoxybenzene. [Link]

-

PubChem. 1-Allyl-2,3,4,5-tetramethoxybenzene. [Link]

-

NIST WebBook. Benzene, 1,4-dimethoxy-. [Link]

-

Chegg.com. Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene,. [Link]

-

NIST WebBook. Benzene, 1,4-dimethoxy-. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

Doc Brown's Advanced Organic Chemistry. C8H10 mass spectrum of 1,3-dimethylbenzene. [Link]

Sources

A Technical Guide to Elucidating the Biosynthesis of 1-Allyl-2,4-dimethoxybenzene in Chervil (Anthriscus cerefolium)

Introduction: The Aromatic Signature of Chervil

Chervil (Anthriscus cerefolium), a delicate culinary herb of the Apiaceae family, is prized for its subtle anise-like flavor and aroma. This organoleptic profile is largely dictated by its essential oil composition, which is notably rich in phenylpropanoid derivatives. Among these, estragole (methyl chavicol) and, more distinctively, 1-allyl-2,4-dimethoxybenzene are often dominant constituents[1][2]. While the general framework of phenylpropanoid biosynthesis is well-established across the plant kingdom[3][4], the specific enzymatic steps that lead to the unique double-methoxylated structure of 1-allyl-2,4-dimethoxybenzene in chervil remain uncharacterized.

The elucidation of this pathway is not merely an academic exercise. A comprehensive understanding of the enzymatic machinery involved can empower applications in metabolic engineering to enhance yield, create novel flavor profiles, or produce high-value compounds for the pharmaceutical and fragrance industries. This guide presents a hypothesized pathway grounded in established biochemical principles and provides a detailed experimental roadmap for its validation.

The Foundation: The General Phenylpropanoid Pathway

Any investigation into specialized phenylpropanoids must begin with the core pathway, which converts L-phenylalanine into key cinnamic acid-derived intermediates. This foundational sequence is a textbook example of plant secondary metabolism and serves as the entry point for a vast array of compounds[5][6].

The initial, non-controversial steps are:

-

Deamination: L-phenylalanine is converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . This is the committed step of the pathway.

-

Hydroxylation: Cinnamic acid is hydroxylated at the C4 position to yield p-coumaric acid, a reaction catalyzed by the cytochrome P450-dependent monooxygenase, Cinnamate-4-Hydroxylase (C4H) .

-

Activation: p-Coumaric acid is then activated by coenzyme A to form the thioester, 4-coumaroyl-CoA, via the enzyme 4-Coumarate:CoA Ligase (4CL) .

From 4-coumaroyl-CoA, the pathway diverges to produce flavonoids, lignins, and the allylphenols of interest. It is at this branch point that our focused investigation begins.

Proposed Biosynthetic Pathway to 1-Allyl-2,4-dimethoxybenzene

Based on the structure of the final product and drawing parallels from the well-characterized biosynthesis of estragole and eugenol in other species like sweet basil[7][8][9], we can logically propose a multi-step pathway leading to 1-allyl-2,4-dimethoxybenzene. The core hypothesis is that the pathway proceeds through a chavicol intermediate, followed by sequential hydroxylation and O-methylation events.

dot

Figure 1: Proposed biosynthetic pathway of 1-Allyl-2,4-dimethoxybenzene from L-phenylalanine in chervil.

Causality Behind the Proposed Steps:

-

Formation of Chavicol (4-Allylphenol): The conversion of 4-coumaroyl-CoA to chavicol involves the reduction of the carboxylic acid and the formation of the allyl side chain. This is likely not a single-enzyme step but rather a complex involving reductases and other enzymes that reduce the thioester to an alcohol, followed by dehydration and further reduction. This is a critical, yet poorly understood, part of allylphenol biosynthesis.

-

The First O-Methylation (Pathway to Estragole): Chervil often contains estragole, which is 4-allyl-1-methoxybenzene[1][10]. This strongly suggests the presence of an O-methyltransferase (OMT-1) that specifically methylates the 4-hydroxyl group of chavicol, using S-adenosyl-L-methionine (SAM) as the methyl donor. This reaction is well-documented in sweet basil[7][9].

-

The Critical Hydroxylation Step: To achieve the 2,4-dimethoxy substitution pattern, a hydroxyl group must be introduced at the C2 position of the benzene ring. We hypothesize the existence of a C2-Hydroxylase , likely a cytochrome P450-dependent monooxygenase, that converts chavicol into 1-allylbenzene-2,4-diol. This is a key branching point and a primary target for experimental validation.

-

The Second O-Methylation: The final step requires the methylation of both hydroxyl groups of the 1-allylbenzene-2,4-diol intermediate. This could be accomplished by two distinct enzymes (OMT-1 and a second, novel OMT-2 ) or by a single, more promiscuous OMT that can methylate both positions. Given the substrate specificity often observed in plant OMTs, the involvement of two distinct enzymes is a plausible starting hypothesis[11].

Experimental Framework for Pathway Validation

As a Senior Application Scientist, my recommendation is to approach this problem systematically, using a phased approach that builds from biochemical evidence to molecular identification and final validation.

Phase 1: Biochemical Characterization of O-Methyltransferase Activity

The logical first step is to confirm that chervil tissues possess the key enzymatic activities predicted by the model. The O-methylation steps are the most tractable for initial biochemical assays.

Protocol 4.1: Crude Protein Extraction from Chervil

-

Tissue Selection: Harvest young, actively growing chervil leaves (10 g), as this is where secondary metabolite biosynthesis is typically highest[8]. Flash-freeze immediately in liquid nitrogen.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powder to 50 mL of ice-cold Extraction Buffer (100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10% glycerol, 5 mM DTT, 1 mM PMSF, and 1% w/v Polyvinylpolypyrrolidone).

-

Clarification: Stir the slurry on ice for 30 minutes. Filter through four layers of cheesecloth and centrifuge at 15,000 x g for 20 minutes at 4°C.

-

Desalting: The resulting supernatant is the crude protein extract. Desalt using a PD-10 desalting column equilibrated with Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10% glycerol, 2 mM DTT).

-

Quantification: Determine the protein concentration using a Bradford assay.

Protocol 4.2: In Vitro O-Methyltransferase (OMT) Enzyme Assay

-

Reaction Setup: In a 1.5 mL microfuge tube, prepare the following reaction mixture on ice:

-

Crude Protein Extract: 50 µg

-

Substrate (Chavicol or hypothesized 1-allylbenzene-2,4-diol): 1 mM (from a 100 mM stock in DMSO)

-

S-adenosyl-L-methionine (SAM): 500 µM

-

Assay Buffer: to a final volume of 200 µL

-

-

Initiation & Incubation: Start the reaction by adding SAM. Incubate at 30°C for 60 minutes.

-

Termination & Extraction: Stop the reaction by adding 20 µL of 4M HCl. Extract the products by adding 200 µL of ethyl acetate, vortexing for 30 seconds, and centrifuging at 5,000 x g for 5 minutes.

-

Analysis: Transfer the upper ethyl acetate phase to a new tube. Evaporate to dryness under a gentle stream of nitrogen. Re-dissolve the residue in 50 µL of methanol and analyze by HPLC or GC-MS to identify and quantify the methylated products (estragole and 1-allyl-2,4-dimethoxybenzene).

-

Controls: Run parallel reactions without the crude extract (to check for non-enzymatic methylation) and without the substrate (to identify background peaks).

Table 1: Hypothetical Kinetic Data for Chervil OMTs

This table illustrates the type of quantitative data that should be targeted after enzyme purification to differentiate between putative OMT activities.

| Substrate | Putative Enzyme | Apparent Kₘ (µM) | Apparent Vₘₐₓ (pkat/mg protein) |

| Chavicol | OMT-1 | 55 | 150 |

| 1-Allylbenzene-2,4-diol | OMT-1 (at C4-OH) | 70 | 125 |

| 1-Allylbenzene-2,4-diol | OMT-2 (at C2-OH) | 40 | 200 |

Phase 2: Molecular Identification of Candidate Genes

Positive results from the biochemical assays provide the justification for identifying the genes encoding these enzymes. A transcriptomic approach is the most efficient strategy.

Workflow 4.3: Gene Discovery and Expression Analysis

-

Transcriptome Sequencing (RNA-Seq): Isolate total RNA from young leaves (high compound accumulation) and older stems (low/no accumulation). Perform RNA-Seq to generate a comprehensive transcript dataset.

-

Differential Expression Analysis: Identify genes that are significantly upregulated in the young leaves compared to the stems.

-

Homology-Based Gene Annotation: Within the upregulated gene set, search for sequences with homology to known plant O-methyltransferases and cytochrome P450 hydroxylases from databases like NCBI. This will generate a list of high-priority candidate genes.

-

Validation with qRT-PCR: Design primers for the top candidate genes. Perform quantitative real-time PCR (qRT-PCR) on RNA from different tissues (young leaves, old leaves, stems, roots) to confirm that their expression profile correlates with the known accumulation pattern of 1-allyl-2,4-dimethoxybenzene.

dot

Figure 2: Experimental workflow for candidate gene identification and validation.

Phase 3: In Vitro Reconstitution and Functional Validation

This final phase provides definitive proof of enzyme function.

-

Gene Cloning and Heterologous Expression: The full-length coding sequences of the high-priority candidate genes (e.g., AcOMT1, AcOMT2, AcC2H) will be cloned into an appropriate expression vector (e.g., pET-28a for E. coli). The proteins will be expressed and purified as recombinant proteins.

-

Functional Assays with Purified Enzymes: The enzymatic assays described in Protocol 4.2 are repeated using the purified recombinant proteins instead of the crude extract. This allows for the unambiguous assignment of function.

-

Test recombinant AcOMT1 with chavicol to confirm formation of estragole.

-

Test recombinant AcC2H with chavicol to confirm formation of 1-allylbenzene-2,4-diol.

-

Test both AcOMT1 and AcOMT2 with 1-allylbenzene-2,4-diol to confirm the sequential methylation leading to the final product.

-

-

Kinetic Characterization: Once function is confirmed, perform enzyme kinetic studies (varying substrate concentrations) to determine the Kₘ and k꜀ₐₜ values for each enzyme with its specific substrate, generating the data shown hypothetically in Table 1.

Conclusion and Future Directions

The biosynthesis of 1-allyl-2,4-dimethoxybenzene in chervil likely represents a specialized extension of the canonical phenylpropanoid pathway. The proposed route via a chavicol intermediate followed by sequential hydroxylation and O-methylation provides a robust and testable model. The experimental framework outlined in this guide, progressing from broad biochemical assays to specific gene function validation, offers a clear and efficient path to elucidating this pathway.

Successful identification of these enzymes, particularly the novel C2-hydroxylase and the specific OMTs, will not only fill a gap in our understanding of plant biochemistry but also provide valuable molecular tools for the biotechnological production of unique aromatic compounds.

References

-

Lewinsohn, E., et al. (2000). Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities. Plant Science, 150(1), 105-113. [Link]

-

Gang, D. R., et al. (2002). Characterization of phenylpropene O-methyltransferases from sweet basil: facile change of substrate specificity and convergent evolution within a plant O-methyltransferase family. The Plant Cell, 14(2), 505-519. [Link]

-

ResearchGate. (n.d.). Biosynthesis of estragole and methyl-eugenol in sweet basil (Ocimum basilicum L). Developmental and chemotypic association of allylphenol O-methyltransferase activities | Request PDF. [Link]

-